![molecular formula C12H10FNO3 B2719985 3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923108-59-2](/img/structure/B2719985.png)
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with the empirical formula C11H9FN2O3 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring attached to a propanoic acid group and a fluorophenyl group . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The fluorophenyl group consists of a phenyl ring with a fluorine atom attached .Applications De Recherche Scientifique
Pharmacological Research and Applications
Fluorinated compounds, including fluorinated acids and derivatives, play significant roles in pharmacology due to their various biological and pharmacological effects. They have been found to exhibit antioxidant activity, antibacterial properties, hepatoprotective effects, cardioprotective qualities, anti-inflammatory and antipyretic activities, neuroprotective capabilities, anti-obesity and antiviral properties, and the ability to modulate lipid metabolism and glucose levels. These properties suggest their potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The development of fluorinated alternatives to existing compounds is ongoing, aiming to improve safety and effectiveness while addressing environmental and health concerns associated with some legacy fluorinated substances (Naveed et al., 2018).
Environmental and Materials Science Applications
In environmental science, the phase-out of certain perfluoroalkyl and polyfluoroalkyl substances (PFAS) due to their persistent, bioaccumulative, and toxic properties has led to the exploration of fluorinated alternatives. These alternatives are being studied for their environmental releases, persistence, and potential effects on biota and humans, aiming for safer and more sustainable applications. The use of fluorinated substances in various industrial and consumer products, including fire-fighting foams, textiles, and food contact materials, underscores the need for ongoing research to assess and manage their risks effectively (Wang et al., 2013).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, fluorinated compounds are valuable for their unique effects on the physical, chemical, and biological properties of molecules. The development of new methods for incorporating fluorinated or fluoroalkylated groups into target molecules is of broad interest, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The research focuses on developing mild, environment-friendly, and efficient processes for fluoroalkylation reactions, highlighting the role of water and supercritical fluids as solvents for such reactions. This area of research aims to contribute to green chemistry by minimizing environmental impact while advancing the capabilities of fluorinated compounds in various applications (Song et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also interact with multiple pathways .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMTZISEJIKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2719904.png)

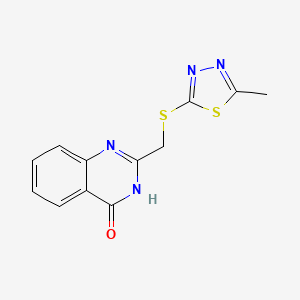
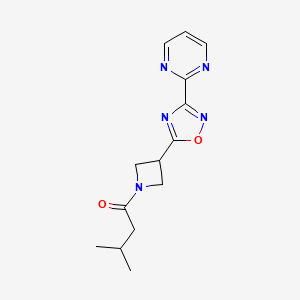
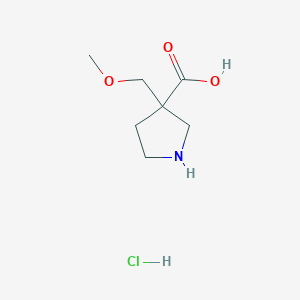

![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
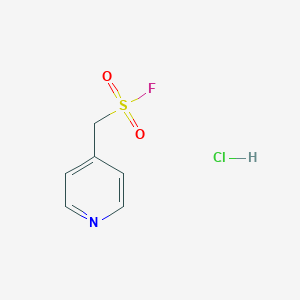
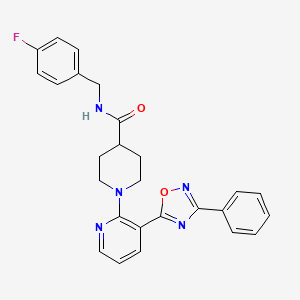
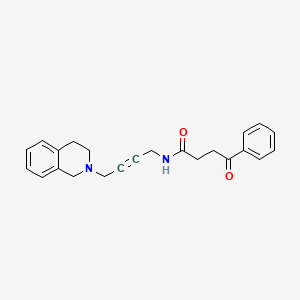

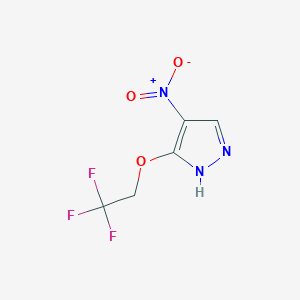
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)